5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine
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Overview
Description
5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine is a chemical compound with a complex structure that includes a pyrimidine ring, a pyridine ring, and a sulfanyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions, where a thiol group is introduced to the aromatic ring.
Methylation: The final step involves methylation of the compound to achieve the desired ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Drug Discovery: It serves as a lead compound in the development of new drugs.
Material Science: It is explored for its properties in creating novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar sulfanyl group.
Omeprazole: Another proton pump inhibitor with a similar pyridine ring structure.
Uniqueness
5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-methoxy-4-(4-methylphenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)22-17-15(21-2)11-19-16(20-17)14-5-3-4-10-18-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJSAXUBHZRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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